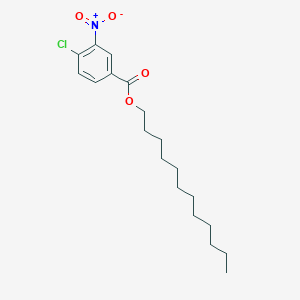

Dodecyl 4-chloro-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

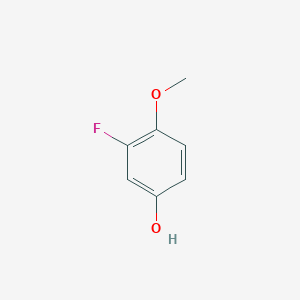

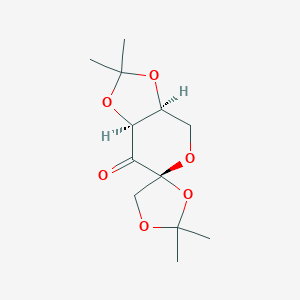

Dodecyl 4-chloro-3-nitrobenzoate (DCNB) is a widely used organic compound that has been used in a variety of scientific applications. It is a derivative of benzoic acid and is known for its stability and solubility in organic solvents. DCNB has been used in a variety of scientific research applications, such as the synthesis of other organic compounds, the study of the biochemical and physiological effects of compounds, and the development of new laboratory experiments.

Applications De Recherche Scientifique

Smectic Phases in Compounds

A study by Bao and Dix (1996) explored the thermal behavior of perfluoroalkyl 4-nitrobenzoates, including dodecyl compounds. They discovered that these compounds exhibit smectic mesophases, demonstrating that polar substituents in the aromatic ring are not necessary for thermotropic behavior (Bao & Dix, 1996).

Electrochemical Oxidation and Composites

Shmychkova et al. (2021) investigated the electrocatalytic activity of lead dioxide–surfactant composites in the oxidation of chloramphenicol. They found significant variations in the Tafel slope and observed irreversible adsorption of intermediates, impacting the oxidation of organic substances (Shmychkova et al., 2021).

Antioxidative Tyrosinase Inhibitors

Kubo, Chen, and Nihei (2003) discovered that dodecyl gallate, a derivative, can inhibit the oxidation of l-DOPA catalyzed by tyrosinase. This suggests potential applications in antioxidative agents and tyrosinase inhibition (Kubo, Chen, & Nihei, 2003).

Decyl and Dodecyl β-d-Fructofuranosides

Regeling, Zwanenburg, and Chittenden (1998) studied the formation of decyl and dodecyl β-d-fructofuranosides. They fully characterized each product by chromatography and NMR spectroscopy, highlighting the potential of these compounds in various applications (Regeling, Zwanenburg, & Chittenden, 1998).

Potentially Smectogenic Behavior in Compounds

Chino, Matsunaga, and Suzuki (1984) observed that 4-nitrophenyl alkanoates and alkyl 4-nitrobenzoates, including dodecyl 4-chloro-3-nitrobenzoate, are potentially smectogenic. This study provides insights into the potential applications of these compounds in creating stable smectic phases (Chino, Matsunaga, & Suzuki, 1984).

Micellar Electrokinetic Chromatography

Wang, Yang, Cai, Lin, and Li (2011) developed a micellar electrokinetic chromatographic method with laser-induced fluorescence detection, using substances like sodium dodecyl sulfate. This method can be useful in the analysis of pharmaceuticals and biological samples (Wang et al., 2011).

Molecular Salts/Cocrystals in HIV Treatment

Oruganti et al. (2017) synthesized molecular salts of 2-Chloro-4-nitrobenzoic acid, an antiviral agent, using a crystal engineering approach. This research could provide insights into the development of new drug formulations (Oruganti et al., 2017).

Propriétés

IUPAC Name |

dodecyl 4-chloro-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClNO4/c1-2-3-4-5-6-7-8-9-10-11-14-25-19(22)16-12-13-17(20)18(15-16)21(23)24/h12-13,15H,2-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWRFBNNJDURM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408292 |

Source

|

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124809-77-4 |

Source

|

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)